6-(2,6-dimethylphenyl)sulfanyl-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
646510-20-5 |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
6-(2,6-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-8-4-3-5-9(2)11(8)18-13-10-12(15-6-14-10)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
DYQQZYNWKINORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 6 2,6 Dimethylphenyl Sulfanyl 7h Purine
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 6-(2,6-dimethylphenyl)sulfanyl-7H-purine, this technique would be used to confirm its elemental composition, which is C₁₃H₁₂N₄S.
The theoretical exact mass of the neutral molecule is calculated from the sum of the masses of its most abundant isotopes. An HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would measure the m/z of the protonated molecule, [M+H]⁺. The measured value is then compared to the calculated value. A close match, usually within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. For related heterocyclic compounds, HRMS data is typically reported with high precision, confirming the calculated elemental composition. rsc.orgrsc.org
Table 1: Theoretical Mass Data for this compound
| Formula | Species | Calculated Exact Mass |
|---|---|---|
| C₁₃H₁₂N₄S | [M] | 256.0783 |
| C₁₃H₁₃N₄S⁺ | [M+H]⁺ | 257.0861 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of a compound in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from structurally similar purine (B94841) analogs and compounds containing the 2,6-dimethylphenyl group, the following proton signals can be predicted rsc.orgnih.govchemicalbook.comchemicalbook.com:
Purine Protons: Signals for the C2-H and C8-H protons of the purine ring are expected in the aromatic region, typically downfield (δ > 8.0 ppm).
NH Proton: A broad singlet corresponding to the N7-H proton would likely appear, with its chemical shift being sensitive to solvent and concentration.
Dimethylphenyl Protons: The phenyl ring will show two signals corresponding to the H3'/H5' protons (a doublet) and the H4' proton (a triplet).
Methyl Protons: A sharp singlet, integrating to six protons, is expected for the two equivalent methyl groups on the phenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The molecule contains 13 unique carbon atoms, and a proton-decoupled ¹³C NMR spectrum should display a corresponding number of signals. Expected chemical shifts, based on analogous structures, would differentiate the purine carbons from those of the dimethylphenyl substituent. rsc.orgnih.govpreprints.orgnih.gov
2D NMR Techniques
To definitively assign the structure, 2D NMR experiments are crucial:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling, confirming the connectivity within the dimethylphenyl ring (i.e., the correlation between H3'/H5' and H4' protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances. preprints.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly vital for confirming the connection between the two main fragments of the molecule—specifically, by showing a correlation from the purine C6 carbon to the protons on the dimethylphenyl ring, and vice versa, through the sulfur atom. rsc.orgnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| C2-H | 8.0 - 8.5 | 150 - 155 |
| C6 | - | 155 - 165 |
| C8-H | 8.5 - 9.0 | 145 - 150 |
| N7-H | >13.0 (broad) | - |
| C1' | - | 125 - 130 |
| C2'/C6' | - | 138 - 142 |
| C3'/C5' | 7.2 - 7.4 | 128 - 132 |
| C4' | 7.1 - 7.3 | 127 - 130 |
| -CH₃ | 2.3 - 2.5 | 20 - 22 |
Note: Predicted values are based on data for analogous structures and may vary depending on the solvent and experimental conditions.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are used to identify its functional groups.
For this compound, the IR spectrum is expected to show characteristic absorption bands:
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H group of the purine ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. rsc.org
C=N and C=C Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic purine and phenyl rings.
C-S Stretching: The carbon-sulfur bond vibration is expected to produce a weak band in the 600-800 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.
This analysis would unequivocally confirm the atomic connectivity and reveal the molecule's preferred conformation. A key parameter would be the torsion angle around the C6-S bond, which defines the relative orientation of the purine and dimethylphenyl rings. Furthermore, X-ray crystallography would elucidate intermolecular interactions, such as hydrogen bonding involving the purine N-H group and π-π stacking between the aromatic rings, which govern the crystal packing arrangement.
Chiroptical Spectroscopic Methods (if chiral derivatives are considered)
The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, these techniques would become essential if chiral derivatives of the molecule were synthesized.
Chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comnih.gov These techniques are highly sensitive to the three-dimensional arrangement of atoms. researchgate.net For a chiral derivative of this purine, ECD and VCD, often used in tandem with quantum-chemical calculations, could be employed to:
Establish the absolute configuration of newly introduced stereocenters. nih.gov
Study conformational equilibria in solution. nih.gov
Investigate non-covalent interactions that may induce chirality in molecular aggregates. researchgate.netrsc.org
Therefore, while not applicable to the parent compound, chiroptical spectroscopy represents a powerful tool for the stereochemical analysis of its potential chiral analogs. mdpi.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(2,6-dimethylphenyl)-4-(2-(4-methoxyphenyl)-4,5-diphenyl-1,3-dioxol-2-yl)-1-(methylsulfonyl)-1H-pyrrole |
| N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines |
| 2,6-Dimethylphenol |
Computational and Theoretical Investigations of 6 2,6 Dimethylphenyl Sulfanyl 7h Purine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 6-(2,6-dimethylphenyl)sulfanyl-7H-purine. nih.gov These calculations provide a detailed picture of the electron distribution, which is fundamental to the molecule's reactivity, stability, and intermolecular interactions.
Key Research Findings:
Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic transitions. For purine (B94841) derivatives, the energy gap between HOMO and LUMO is a key indicator of chemical stability. A smaller energy gap suggests higher reactivity. These calculations help in understanding how the 2,6-dimethylphenyl group and the sulfur linkage modulate the electronic properties of the purine core.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps in identifying nucleophilic and electrophilic sites. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding interactions. nih.gov |
Table 1: Key parameters obtained from quantum chemical calculations and their relevance.
Conformational Analysis and Potential Energy Surfaces
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is performed to identify the most stable conformations and the energy barriers between them.
Detailed Research Findings:
Potential Energy Surface (PES): By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the saddle points represent transition states between conformations. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. mdpi.com
Molecular Docking and Dynamics Simulations for In Silico Ligand-Target Interactions
To explore the potential therapeutic applications of this compound, molecular docking and molecular dynamics (MD) simulations are employed to predict how it might interact with various protein targets. nih.govresearchgate.net Purine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in purine metabolism. mdpi.comrsc.org
Detailed Research Findings:
Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a target protein. For this compound, docking studies can reveal potential hydrogen bonds between the purine's nitrogen atoms and amino acid residues in the active site. The dimethylphenyl group can engage in hydrophobic or van der Waals interactions, contributing to the binding affinity. acs.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the ligand-protein complex over time. nih.gov These simulations provide insights into the dynamic behavior of the complex, including conformational changes in both the ligand and the protein upon binding. nih.gov The stability of the interactions observed in docking can be validated, and the binding free energy can be calculated to provide a more accurate estimate of the binding affinity. researchgate.net
| Target Class | Potential Interactions | Key Residues |
| Protein Kinases | H-bonds with the hinge region, hydrophobic interactions. nih.gov | Asp, Glu, Leu, Lys nih.gov |
| Adenosine (B11128) Receptors | H-bonds, aromatic stacking with conserved residues. | Phe, Trp, Asn |
| Purine Nucleoside Phosphorylase (PNP) | H-bonds with the phosphate-binding loop, hydrophobic interactions. | Met, Ala, Thr |
Table 2: Potential protein targets for purine derivatives and key interaction types.
Prediction of Spectroscopic Parameters via DFT (Density Functional Theory)
DFT calculations are not only used for electronic structure but also for predicting spectroscopic properties like infrared (IR) and Raman spectra. nih.gov These predictions can aid in the experimental characterization of the synthesized compound.
Detailed Research Findings:
Vibrational Frequencies: By calculating the vibrational frequencies, a theoretical IR and Raman spectrum can be generated. nih.gov This theoretical spectrum can be compared with experimental data to confirm the structure of the molecule and the presence of specific functional groups.
Tautomeric Stability: DFT can be used to study the relative stability of different tautomers. For this compound, the proton on the purine ring can potentially reside on different nitrogen atoms (N7 or N9). DFT calculations can determine the most stable tautomeric form, which is crucial for understanding its chemical behavior. nih.gov
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies for Purine Derivatives
QSAR and QSPR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For a class of compounds like purine derivatives, these studies can provide valuable models for predicting the activity of new, unsynthesized analogs. researchgate.netnih.gov
Detailed Research Findings:
Descriptor-Based Models: QSAR models for purine derivatives often use a combination of electronic, steric, and hydrophobic descriptors. researchgate.net For a compound like this compound, descriptors would be calculated to quantify the properties of the dimethylphenyl group and the sulfur linkage to predict its potential activity against targets like protein kinases. nih.gov
Predictive Modeling: These studies result in mathematical equations that can be used to predict the activity of new compounds based on their calculated descriptors. nih.gov This allows for the prioritization of compounds for synthesis and biological testing.
| QSAR/QSPR Study Type | Descriptors Used | Predicted Property/Activity |
| 2D-QSAR | Topological, electronic, and constitutional indices. researchgate.net | Inhibitory activity against kinases. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields. researchgate.netnih.gov | Cytotoxicity against cancer cell lines. nih.gov |
| QSPR | Molecular weight, logP, polar surface area. | Solubility, permeability. |
Table 3: Types of QSAR/QSPR studies and their applications for purine derivatives.
Cheminformatics and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of a biological target, ligand-based drug design approaches are invaluable. nih.gov These methods use the information from a set of known active molecules to design new ones.
Detailed Research Findings:
Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. For a series of active purine derivatives, a pharmacophore model can be generated and used to screen large compound libraries for new potential hits.
Similarity Searching: Using this compound as a query, databases can be searched for structurally similar compounds. This can help in identifying other compounds with potentially similar biological activities and provides a starting point for lead optimization.
These computational and theoretical investigations provide a comprehensive framework for understanding the properties of this compound at a molecular level. They are essential tools that accelerate the drug discovery process by enabling rational design and prioritization of novel purine-based therapeutic agents. nih.govyoutube.com
Mechanistic Exploration of Biological Interactions and Molecular Recognition for 6 2,6 Dimethylphenyl Sulfanyl 7h Purine
In Vitro Enzymatic Assays for Target Identification and Kinetic Characterization
In vitro enzymatic assays are fundamental in elucidating the biochemical profile of a compound by identifying its potential enzyme targets and characterizing the kinetics of these interactions. For 6-(2,6-dimethylphenyl)sulfanyl-7H-purine, while specific enzymatic assay data is not extensively available in the public domain, the broader class of purine (B94841) derivatives has been widely studied, suggesting potential enzyme families that could be relevant targets.
The purine scaffold is a common feature in a multitude of endogenous ligands and therapeutic agents, leading to interactions with a wide range of enzymes. Based on the activities of structurally related purine analogs, the following enzyme families are of significant interest for this compound:
Kinases: Protein kinases are a major class of enzymes that are frequently targeted by purine-based inhibitors. nih.govnih.gov The purine ring can mimic the adenine (B156593) moiety of ATP, enabling competitive inhibition at the ATP-binding site. nih.gov Numerous 6-substituted purine derivatives have been synthesized and evaluated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and protein kinase B (PKB/Akt). nih.govnih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.
Phosphodiesterases (PDEs): PDEs are enzymes responsible for the hydrolysis of cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes can modulate various signaling pathways. Purine-based structures have been successfully developed as PDE inhibitors, for instance, inhibitors of PDE7 have been identified from a series of purine derivatives. nih.gov Given this precedent, this compound could potentially act as a PDE inhibitor.
Deaminases: While less commonly explored for this specific scaffold, enzymes like adenosine (B11128) deaminase, which are involved in purine metabolism, could theoretically interact with purine analogs. However, without specific experimental data, this remains a speculative target.
Similarly, purine derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7), with structure-activity relationship studies guiding the development of more potent compounds. nih.gov The inhibitory activity of these compounds is typically determined through in vitro assays that measure the enzymatic conversion of a substrate in the presence and absence of the inhibitor.
The table below summarizes the inhibitory activities of some representative purine derivatives against various enzymes, illustrating the potential for this class of compounds.
| Compound Class | Enzyme Target | Activity |
| 2,6,9-Trisubstituted Purines | CDK1, CDK2, CDK5 | IC50 values in the micromolar range nih.gov |
| 6-Phenylpurines | Protein Kinase B (PKB/Akt) | ATP-competitive inhibition nih.gov |
| Purine Derivatives | Phosphodiesterase 7 (PDE7) | Inhibition identified from screening nih.gov |
This table is for illustrative purposes based on studies of purine analogs, as specific data for this compound is not available.
Cell-Free System Investigations of Biochemical Pathway Modulation
Cell-free systems, which contain cellular components such as enzymes and substrates but lack intact cells, are valuable for studying the direct effects of a compound on a specific biochemical pathway without the complexities of cellular uptake, metabolism, and off-target effects.
Investigations into the modulation of biochemical pathways by this compound in cell-free systems have not been specifically reported in the reviewed literature. However, based on the known roles of purine metabolism, one could hypothesize its potential involvement in pathways such as:
Purine Synthesis and Salvage: Purine analogs can interfere with the de novo synthesis or salvage pathways of purines, which are crucial for nucleotide production. nih.gov The purine salvage pathway, catalyzed by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is a key process that could be modulated. nih.gov
Pentose Phosphate (B84403) Pathway (PPP): This pathway is linked to nucleotide biosynthesis by providing the precursor ribose-5-phosphate. vt.edu
Future studies using cell-free extracts could elucidate whether this compound affects the activity of key enzymes in these pathways, such as those involved in the conversion of inosine (B1671953) monophosphate (IMP) to adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). vt.edu
Receptor Binding Studies and Ligand-Target Affinity Determination
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. Purinergic receptors, which are activated by endogenous purines like adenosine and ATP, are a logical starting point for investigating the receptor binding profile of this compound. nih.gov These receptors are broadly classified into P1 (adenosine) and P2 (ATP) receptors, each with several subtypes. nih.gov
Specific receptor binding data for this compound is not available. However, the general structure suggests the potential for interaction with purinergic receptors. The affinity of a compound for a receptor is typically quantified by its dissociation constant (Kd) or its inhibitory constant (Ki) in competitive binding assays.
For example, studies on other modified purines have demonstrated their ability to bind to various receptors. The development of selective agonists and antagonists for different purinergic receptor subtypes highlights the tractability of the purine scaffold for achieving specific receptor interactions. nih.gov A study on 2,6-dimethyltyrosine analogues of a stereodiversified ligand library showed improved affinity for the mu opioid receptor, demonstrating that modifications to a core structure can significantly impact receptor binding. nih.gov
Investigation of DNA/RNA Interaction Mechanisms and Binding Modes
The structural similarity of the purine core to the natural DNA and RNA bases (adenine and guanine) suggests the possibility of interactions with nucleic acids. Such interactions could occur through intercalation, groove binding, or covalent modification, potentially leading to cytotoxic or antiviral effects.
Currently, there are no specific studies in the reviewed literature that investigate the interaction mechanisms and binding modes of this compound with DNA or RNA. The bulky 2,6-dimethylphenylsulfanyl group at the 6-position might sterically hinder intercalation between base pairs. However, other binding modes cannot be ruled out without experimental evidence from techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, or NMR titration studies.
Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Studies of Analogues
Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) studies are crucial for understanding how chemical structure correlates with biological activity and for the rational design of more potent and selective compounds. For this compound, SAR can be inferred from studies on a wide range of 6-substituted purine analogs.
Key structural features that influence the activity of 6-substituted purines include:
The substituent at the 6-position: The nature of the group at this position is a primary determinant of activity. Studies have shown that thioether-linked derivatives are often superior to their oxygen and nitrogen isosteres in certain biological contexts. nih.gov The introduction of a hydrophobic substituent at the 6-position can also increase activity. gpatindia.com The 2,6-dimethylphenyl group in the title compound is a bulky and hydrophobic moiety.
Substitution on the phenyl ring: Modifications to the phenyl ring of 6-thiophenylpurine derivatives can significantly impact potency. For instance, the presence and position of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target.
Substitution at other positions of the purine ring: Modifications at the N7, N9, and C2 positions have also been extensively explored. For example, N7-alkylation can lead to compounds with antiviral and anticancer activities. nih.gov Similarly, 2,6,9-trisubstituted purines have been developed as potent kinase inhibitors. nih.gov
A study on 6-substituted purine derivatives as positive inotropes found that thioether-linked compounds were more effective than their oxygen or nitrogen counterparts. nih.gov Another study on 6-mercaptopurine (B1684380) analogs indicated that increasing the hydrophobicity at the 6-position can enhance biological activity. gpatindia.com
The table below summarizes some general SAR findings for 6-substituted purine derivatives based on available literature.
| Structural Modification | General SAR Observation | Reference |
| 6-Thioether Linkage | Often superior to oxygen or nitrogen isosteres for certain activities. | nih.gov |
| Hydrophobic 6-Substituent | Can lead to an increase in biological activity. | gpatindia.com |
| N7-Alkylation | Can introduce antiviral and anticancer properties. | nih.gov |
| 2,6,9-Trisubstitution | Has been a successful strategy for developing kinase inhibitors. | nih.gov |
These general SAR principles provide a framework for understanding the potential biological profile of this compound and for guiding the design of future analogs with improved properties. The presence of the 2,6-dimethylphenyl group introduces significant steric bulk around the sulfur linkage, which would be a key factor in its binding to any potential biological target.
No Publicly Available Research Found for this compound
A comprehensive search of publicly available scientific literature and databases has revealed no specific research detailing the biological interactions or the modulation of biological pathways by the chemical compound this compound.
Therefore, it is not possible to provide an article on the "" as requested, because the foundational scientific data required to construct such a piece does not appear to exist in the public domain. The generation of scientifically accurate content, including detailed research findings and data tables, is contingent upon the existence of prior research.
While the broader fields of purine metabolism and signal transduction are well-documented for many purine derivatives, this specific compound has not been the subject of published studies that would allow for a detailed exploration of its biological functions.
Table of Mentioned Compounds
Since no specific compounds could be discussed in the context of the requested article, a table of compounds cannot be generated.
Advanced Analytical Methodologies for Detection and Quantification of 6 2,6 Dimethylphenyl Sulfanyl 7h Purine in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of purine (B94841) derivatives in complex biological samples due to its high sensitivity and selectivity. nih.govnih.gov This method is well-suited for the analysis of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine.
The general workflow involves chromatographic separation of the analyte from the sample matrix followed by ionization and mass analysis. A reversed-phase high-performance liquid chromatographic (HPLC) method is a common approach for separating purine bases. google.com For enhanced retention of polar purine derivatives, ion-pairing agents can be added to the mobile phase. nih.gov
Chromatographic Separation: A C18 column is a typical choice for the separation of purine analogues. google.com The mobile phase usually consists of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. frontiersin.orgfrontiersin.org
Mass Spectrometric Detection: Electrospray ionization (ESI) is a soft ionization technique commonly used for purine analysis, typically in the positive ion mode. nih.gov In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise, leading to low limits of quantification.
Illustrative LC-MS/MS Parameters for Purine Analogue Analysis:
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.gov
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Flow Rate: 0.3 mL/min nih.gov
Ionization: Electrospray Ionization (ESI), Positive Mode nih.gov
Interactive Data Table: Typical LC-MS/MS Performance for Purine Analogues
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | ibna.ro |
| Linearity (r²) | > 0.99 | ibna.ro |
| Recovery | 85 - 115% | nih.gov |
| Intra-day Precision (%RSD) | < 15% | nih.gov |
| Inter-day Precision (%RSD) | < 15% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. taylorandfrancis.com Purine bases, including this compound, are generally non-volatile. Therefore, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis.
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogen atoms, such as those in the purine structure. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process makes the molecule more volatile and suitable for GC analysis.
GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polar column, such as a DB-5ms, is often used. taylorandfrancis.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the compound, allowing for its identification.
Illustrative GC-MS Parameters for Derivatized Purine Analysis:
GC System: Gas Chromatograph coupled to a Mass Spectrometer
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) taylorandfrancis.com
Carrier Gas: Helium taylorandfrancis.com
Injection Mode: Splitless
Temperature Program: An initial temperature of 100°C, ramped to 300°C.
Ionization: Electron Impact (EI), 70 eV
Capillary Electrophoresis and Microfluidic Systems for Separation and Detection
Capillary electrophoresis (CE) offers a high-efficiency separation alternative for purine derivatives, requiring minimal sample volume and offering short analysis times. nih.govnih.gov This technique separates ions based on their electrophoretic mobility in an electric field.
Capillary Zone Electrophoresis (CZE): In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced at one end, and a high voltage is applied across the capillary. Because purine analogues can be ionized in appropriate pH buffers, they will migrate towards the cathode or anode at different velocities depending on their charge-to-size ratio, allowing for separation. The use of additives like beta-cyclodextrin (B164692) in the buffer can improve the resolution of purine bases. nih.gov
Detection: UV detection is commonly employed in CE for the analysis of purines, as these compounds typically exhibit strong absorbance in the UV range (around 254-280 nm). nih.gov
Microfluidic Systems: Microfluidic devices, or "lab-on-a-chip" systems, integrate separation, and sometimes sample preparation and detection, on a single microchip. These systems offer advantages of even faster analysis times, reduced reagent consumption, and the potential for high-throughput screening.
Illustrative CE Parameters for Purine Analysis:
CE System: Capillary Electrophoresis instrument with UV detector
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte: 20-50 mM borate (B1201080) or phosphate (B84403) buffer (pH 8-10) nih.gov
Voltage: 20-30 kV
Detection: UV at 254 nm nih.gov
Development of Biosensors and Immunoassays for Selective Detection (if applicable)
While no specific biosensors or immunoassays for this compound are documented, the principles of these techniques could be applied to its detection.
Biosensors: Enzyme-based biosensors could potentially be developed. For instance, if an enzyme is identified that specifically metabolizes this compound, this enzyme could be immobilized on a transducer (e.g., an electrode). The enzymatic reaction would produce a measurable signal (e.g., a change in current or potential) proportional to the concentration of the analyte. Xanthine oxidase is an enzyme used in biosensors for other purines, but its activity on this specific analogue would need to be investigated. google.com
Immunoassays: Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are based on the highly specific binding between an antibody and an antigen. To develop an immunoassay for this compound, the compound would first need to be conjugated to a larger carrier molecule to make it immunogenic. This conjugate would then be used to produce antibodies that specifically recognize the target molecule. These antibodies could then be used in a competitive or sandwich ELISA format for quantification. The development of such an assay would be a significant undertaking, requiring custom antibody production.
Sample Preparation and Matrix Effects in Complex Research Samples
The analysis of this compound in complex research matrices like plasma, urine, or tissue homogenates requires an effective sample preparation strategy to remove interferences and minimize matrix effects. frontiersin.orgfrontiersin.org
Sample Preparation Techniques:
Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological fluids. It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to the sample to precipitate the proteins. frontiersin.orgfrontiersin.org The supernatant is then collected for analysis.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. This can be an effective way to extract the analyte of interest from a complex aqueous matrix into an organic solvent, leaving many interferences behind.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It uses a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Different types of SPE sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the properties of the analyte and the matrix.
Matrix Effects: Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of LC-MS/MS analysis. The use of stable isotope-labeled internal standards, which have the same physicochemical properties as the analyte and co-elute with it, is the most effective way to compensate for matrix effects. Thorough sample cleanup and optimized chromatographic separation are also crucial to minimize these effects.
Future Research Directions and Unaddressed Academic Questions Concerning 6 2,6 Dimethylphenyl Sulfanyl 7h Purine
Design Principles for Next-Generation Analogues and Derivatives
Future design of analogues of 6-(2,6-dimethylphenyl)sulfanyl-7H-purine will likely be guided by established structure-activity relationships (SAR) within the broader class of 6-substituted purines. The primary goals will be to enhance potency, selectivity, and pharmacokinetic properties.
Key design principles would include:
Alterations at the Thioether Linker: Research on similar purine (B94841) derivatives has shown that the nature of the atom linking the substituent to the C6 position is crucial. While the thioether in the parent compound is a key feature, creating oxygen (ether) and nitrogen (amino) isosteres would be a logical step to probe the importance of the sulfur atom for biological activity. researchgate.net
Substitution on the Purine Core: The purine ring itself offers multiple sites for modification. Alkylation or arylation at the N7 or N9 positions is a common strategy to explore new interactions with biological targets and can significantly impact activity. nih.gov Additionally, substitution at the C2 and C8 positions of the purine ring can be explored to fine-tune the molecule's properties.
Introduction of Riboside Moieties: The conversion of the purine base into a nucleoside by adding a ribose or deoxyribose sugar at the N9 position is a well-established strategy to create compounds that can interact with different cellular machinery, such as kinases or polymerases. nih.gov This could potentially repurpose the scaffold for new therapeutic areas like antiviral or anticancer treatments. nih.govnih.gov
Exploration of Novel Biological Targets and Mechanistic Hypotheses
While the specific biological targets of this compound are not well-defined in available literature, the purine core suggests several plausible hypotheses that warrant investigation.
Innate Immune System Modulation: A significant area of research for purine analogues is the activation of the Stimulator of Interferon Genes (hSTING) pathway. nih.gov It would be a valuable line of inquiry to screen this compound and its derivatives for their ability to modulate this key protein of the innate immune system, which has implications for antiviral, antibacterial, and anticancer therapies. nih.gov
Enzyme Inhibition: Purine analogues are classic enzyme inhibitors. Future studies should investigate the inhibitory potential of this compound against various enzyme families, including:
Kinases: Many kinase inhibitors are based on purine scaffolds.
Phosphodiesterases (PDEs): These enzymes are involved in second messenger signaling, and their inhibition can have profound physiological effects.
Sodium Channels: Some 6-substituted purine derivatives have been shown to act as selective positive inotropes by affecting the kinetics of cardiac sodium channels. researchgate.net
Receptor Binding: Derivatives of purines have been developed as ligands for various G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT7). nih.gov Screening this compound for activity at these and other receptors could uncover novel pharmacological properties.
Anticancer and Antiviral Activity: Purine antimetabolites are used in cancer therapy. nih.gov The potential for this compound to interfere with nucleic acid metabolism or other cellular processes in cancer cells should be explored. nih.gov Similarly, given that some purine nucleoside analogues are effective antiviral agents, this is another promising area of investigation. nih.gov
Application as Chemical Probes for Biological Systems
A well-characterized small molecule can be a powerful tool for dissecting complex biological processes. If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe. For instance, an analogue identified as a selective inhibitor of a particular enzyme could be used to study the cellular roles of that enzyme. nih.gov To be a useful probe, the compound should ideally have a known mechanism of action, high selectivity, and a "handle" for attaching reporter tags like fluorescent dyes or biotin, which would require further chemical modification.
Integration with Systems Biology and Cheminformatics for Predictive Modeling
As more data on the biological activities of this compound and its analogues are generated, computational approaches will become increasingly valuable.
Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed to correlate the physicochemical properties of a series of analogues with their biological activity. This would allow for the in silico prediction of the potency of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
Molecular Docking: If a biological target is identified, molecular docking studies could provide insights into the binding mode of the compound. This would allow for a more rational design of next-generation analogues with improved affinity and selectivity.
Systems Biology: If the compound is found to modulate a specific pathway, its effects could be integrated into systems-level models of cellular networks. This could help to predict the broader consequences of target engagement and identify potential off-target effects or opportunities for polypharmacology.
Addressing Synthetic Challenges and Improving Atom Economy
The synthesis of 6-substituted purines typically involves the displacement of a leaving group, such as a halogen, from the 6-position of the purine ring with a suitable nucleophile. In the case of this compound, this would likely involve the reaction of 6-chloropurine (B14466) or 6-mercaptopurine (B1684380) with a derivative of 2,6-dimethylthiophenol.
Future research in this area could focus on:
Developing more efficient coupling reactions: Exploring modern cross-coupling methodologies could lead to higher yields, milder reaction conditions, and greater functional group tolerance.
Improving regioselectivity: Alkylation of the purine ring can occur at multiple nitrogen atoms. Research into more regioselective methods for substitution at the N7 or N9 positions would be beneficial for creating specific isomers for biological testing.
Potential Applications in Chemical Biology and Materials Science
Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in other scientific domains.
Building Blocks for Functional Materials: The purine core, with its hydrogen bonding capabilities and aromatic nature, could serve as a building block for self-assembling supramolecular structures. The 2,6-dimethylphenyl)sulfanyl moiety could be modified to tune the packing and properties of these materials.
Catalysis: While less common, heterocyclic compounds can sometimes act as ligands for transition metal catalysts. The nitrogen and sulfur atoms in the molecule could potentially coordinate with metal centers, opening up possibilities in catalysis.
Molecular Recognition Elements: The specific arrangement of hydrogen bond donors and acceptors on the purine ring, combined with the steric bulk of the substituted phenyl group, could be exploited for the design of synthetic receptors capable of recognizing specific biomolecules or small molecule analytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
